
3-(2-Chloro-6-methylphenyl)-2-hydroxypropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Chloro-6-methylphenyl)-2-hydroxypropanoic acid is an organic compound with a complex structure that includes a chlorinated aromatic ring and a hydroxypropanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-6-methylphenyl)-2-hydroxypropanoic acid typically involves the chlorination of a methylphenyl precursor followed by a series of reactions to introduce the hydroxypropanoic acid group. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as crystallization and chromatography, is essential to achieve the required quality standards for commercial applications.
化学反应分析
Types of Reactions
3-(2-Chloro-6-methylphenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The chlorinated aromatic ring can be reduced to remove the chlorine atom.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be employed to replace the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce a dechlorinated aromatic compound.
科学研究应用
3-(2-Chloro-6-methylphenyl)-2-hydroxypropanoic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions involving chlorinated aromatic compounds.
Medicine: Potential therapeutic applications include the development of new drugs targeting specific enzymes or receptors.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3-(2-Chloro-6-methylphenyl)-2-hydroxypropanoic acid involves its interaction with molecular targets such as enzymes or receptors. The chlorinated aromatic ring and hydroxypropanoic acid moiety can participate in various biochemical pathways, influencing cellular processes and signaling mechanisms. The exact pathways and targets depend on the specific context and application of the compound.
相似化合物的比较
Similar Compounds
2-Chloro-6-methylphenol: A simpler compound with a similar chlorinated aromatic ring but lacking the hydroxypropanoic acid group.
3-(2-Chloro-6-methylphenyl)-propanoic acid: Similar structure but without the hydroxy group.
2-Hydroxy-3-(2-chlorophenyl)propanoic acid: Similar structure but with a different substitution pattern on the aromatic ring.
Uniqueness
3-(2-Chloro-6-methylphenyl)-2-hydroxypropanoic acid is unique due to the combination of its chlorinated aromatic ring and hydroxypropanoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill.
属性
分子式 |
C10H11ClO3 |
|---|---|
分子量 |
214.64 g/mol |
IUPAC 名称 |
3-(2-chloro-6-methylphenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C10H11ClO3/c1-6-3-2-4-8(11)7(6)5-9(12)10(13)14/h2-4,9,12H,5H2,1H3,(H,13,14) |
InChI 键 |
HUMQQEGSBOIXCX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)Cl)CC(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


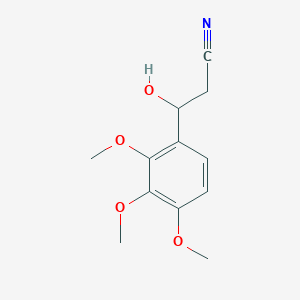
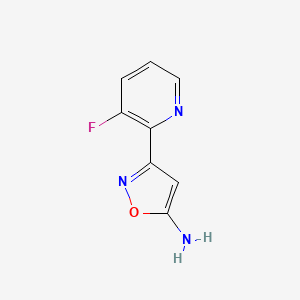
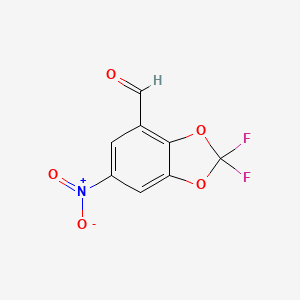
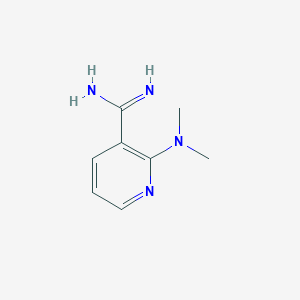

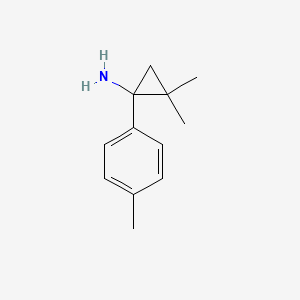
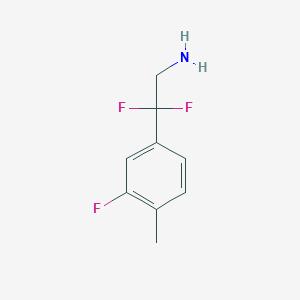

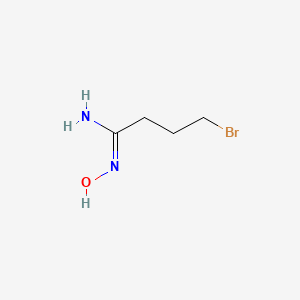
![1-[2-(Boc-amino)-5-pyrimidinyl]ethanone](/img/structure/B15323229.png)
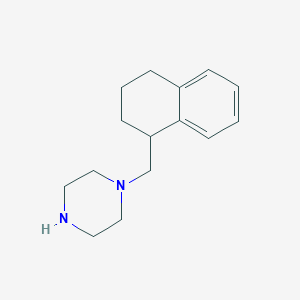

amine, Mixture of diastereomers](/img/structure/B15323237.png)
![2-Methyl-2,6-diazabicyclo[3.2.1]octane](/img/structure/B15323246.png)
